tert-Butyl(1-(3-oxocyclobutyl)ethyl)carbamate
Description
tert-Butyl(1-(3-oxocyclobutyl)ethyl)carbamate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is also known by other names such as tert-butyl 3-oxocyclobutylcarbamate and 3-oxo-cyclobutyl-carbamic acid tert-butyl ester . This compound is a crystalline solid with a melting point of approximately 122°C to 124°C .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-oxocyclobutyl)ethyl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-7(8-5-9(13)6-8)12-10(14)15-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14) |
InChI Key |
YVGYQRHQKBVLBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(=O)C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of tert-Butyl(1-(3-oxocyclobutyl)ethyl)carbamate involves several synthetic routes. One common method includes the protection of a compound to generate an intermediate, followed by a Hofmann degradation reaction to obtain the desired product . The reaction conditions are typically mild, and the process does not involve the use of toxic reagents, making it environmentally friendly . Industrial production methods often start with 3-oxocyclobutanecarboxylic acid, which undergoes chlorination, substitution, and rearrangement reactions to form the final product .
Chemical Reactions Analysis
tert-Butyl(1-(3-oxocyclobutyl)ethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and 1,4-dioxane as a solvent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .
Scientific Research Applications
This compound has several scientific research applications. It is used as a starting material for the synthesis of peptides and as a protecting group in peptide synthesis. In medicinal chemistry, it serves as an intermediate for synthesizing various drug molecules, including those for treating hepatitis C virus infection and inhibitors containing an aminocyclobutane skeleton . Additionally, it is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Mechanism of Action
The mechanism of action of tert-Butyl(1-(3-oxocyclobutyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group in peptide synthesis, preventing unwanted reactions at specific sites on the peptide chain. This selective protection allows for the controlled synthesis of complex peptides and other bioactive molecules.
Comparison with Similar Compounds
tert-Butyl(1-(3-oxocyclobutyl)ethyl)carbamate can be compared with similar compounds such as tert-butyl carbamate and tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate . While all these compounds serve as protecting groups in peptide synthesis, this compound is unique due to its specific structure, which provides distinct reactivity and stability properties. This uniqueness makes it particularly valuable in the synthesis of complex bioactive molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
